molecular formula C13H15NO2 B2384946 Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 174456-80-5

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2384946
CAS No.: 174456-80-5
M. Wt: 217.268
InChI Key: YGNSZJXUFXZCPP-GDNZZTSVSA-N
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Description

Exo-3-benzyl-3-azabicyclo[310]hexane-6-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a benzyl group attached to a nitrogen-containing azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the following steps:

    Formation of the Azabicyclohexane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 3-azabicyclo[3.1.0]hexane derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the azabicyclohexane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxidized derivatives, such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted azabicyclohexane derivatives with various functional groups.

Scientific Research Applications

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in studies investigating the structure-activity relationships of bicyclic compounds and their interactions with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the azabicyclohexane ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Lacks the benzyl group, resulting in different chemical and biological properties.

    3-benzyl-3-azabicyclo[3.1.0]hexane: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness: Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNSZJXUFXZCPP-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143842
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174456-80-5
Record name 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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